molecular formula C63H90N16O19S2 B1593259 Hylambatin CAS No. 80890-46-6

Hylambatin

Cat. No.: B1593259
CAS No.: 80890-46-6
M. Wt: 1439.6 g/mol
InChI Key: OJXWEKGZQZOOJV-DNCDJHDYSA-N
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Description

Hylambatin is a dodecapeptide isolated from the skin of the African frog, Hylambates maculatus. It belongs to the family of tachykinin or physalaemin-like peptides. This compound is notable for its unique sequence and biological activities, including its ability to increase plasma glucose and insulin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hylambatin can be synthesized through a multistep reaction process. One of the synthetic routes involves the use of this compound, N-[(1,1-dimethylethoxy)carbonyl]-7-[N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine]-, tris(phenylmethyl) ester as a starting material . The reaction conditions typically involve the use of protective groups and specific reagents to ensure the correct sequence and structure of the peptide.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hylambatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Hylambatin has a wide range of scientific research applications:

Mechanism of Action

Hylambatin is unique due to its specific sequence and biological activities. Similar compounds include other tachykinin peptides such as substance P, neurokinin A, and neurokinin B. These peptides share structural similarities but differ in their receptor affinities and biological effects. This compound is particularly notable for its methionyl methionine residue at the C-terminus, which distinguishes it from other tachykinins .

Comparison with Similar Compounds

  • Substance P
  • Neurokinin A
  • Neurokinin B
  • Physalaemin

Hylambatin’s unique sequence and biological activities make it a valuable compound for various scientific research applications, highlighting its potential in advancing our understanding of peptide-based mechanisms and therapeutic interventions.

Properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXWEKGZQZOOJV-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H90N16O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230777
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80890-46-6
Record name Hylambatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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